molecular formula C17H26N2O3 B2824876 tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate CAS No. 1427970-22-6

tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate

Numéro de catalogue: B2824876
Numéro CAS: 1427970-22-6
Poids moléculaire: 306.406
Clé InChI: SLGGXAYHZKPSDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate , a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential clinical implications.

  • Common Name: this compound
  • CAS Number: 1427970-22-6
  • Molecular Formula: C17H26N2O3
  • Molecular Weight: 306.4 g/mol
PropertyValue
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of β-secretase and Acetylcholinesterase : The compound has been shown to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of Alzheimer's disease. In vitro studies indicated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 µM for acetylcholinesterase inhibition .
  • Reduction of Amyloid Beta Aggregation : It effectively reduces amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. Research indicates that at a concentration of 100 µM, it achieves approximately 85% inhibition of Aβ aggregation .
  • Protection Against Neurotoxicity : In astrocyte cell cultures treated with Aβ1-42, the compound demonstrated a protective effect by reducing cell death by about 20% compared to untreated controls . This suggests its potential role in neuroprotection.

In Vitro Studies

In vitro studies have highlighted the compound's ability to:

  • Prevent astrocyte cell death induced by Aβ1-42.
  • Decrease TNF-α production in treated cells, although not significantly enough to reach statistical relevance compared to control groups .

In Vivo Studies

In vivo experiments involving scopolamine-induced models of Alzheimer's disease showed that while the compound reduced Aβ1-42 levels and β-secretase activity, it did not achieve significant differences when compared to established treatments like galantamine . This raises questions about its bioavailability and effectiveness in vivo.

Comparative Analysis with Other Compounds

Compoundβ-secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)Aβ Aggregation Inhibition
This compound15.4 nM0.17 µM85% at 100 µM
GalantamineNot specifiedNot specifiedNot specified

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of compounds similar to this compound:

  • Study on Neuroprotection : A study assessed the neuroprotective effects of related compounds in models of Alzheimer's disease. Results indicated that compounds with similar mechanisms significantly reduced neuroinflammation and improved cognitive function in animal models .
  • Clinical Implications : The potential application of this compound in clinical settings is supported by its ability to modulate key pathways involved in neurodegeneration. Its dual action on β-secretase and acetylcholinesterase positions it as a candidate for combination therapies targeting multiple aspects of AD pathology .

Propriétés

IUPAC Name

tert-butyl N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-10-15(20)12-19-9-8-13-6-4-5-7-14(13)11-19/h4-7,15,20H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGGXAYHZKPSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN1CCC2=CC=CC=C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.